molecular formula C5H10O2 B6250178 [(2S)-3,3-dimethyloxiran-2-yl]methanol CAS No. 116347-29-6

[(2S)-3,3-dimethyloxiran-2-yl]methanol

Cat. No.: B6250178
CAS No.: 116347-29-6
M. Wt: 102.1
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Description

[(2S)-3,3-dimethyloxiran-2-yl]methanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.1. The purity is usually 95.
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Properties

CAS No.

116347-29-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

The Significance of Chiral Epoxides As Key Intermediates in Organic Synthesis

Chiral epoxides, three-membered cyclic ethers possessing a stereocenter, are of paramount importance in the field of asymmetric synthesis. Their significance stems from a combination of inherent ring strain and the presence of a chiral center, making them highly reactive and stereochemically defined synthons. The strained three-membered ring is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening reactions. researchgate.net This reactivity allows for the introduction of two new functionalities with controlled stereochemistry, a highly desirable transformation in the construction of complex molecular architectures.

The ability to synthesize a wide array of enantiomerically enriched molecules, from pharmaceuticals to natural products, is often contingent on the availability of high-quality chiral building blocks. Chiral epoxides serve this purpose admirably, acting as precursors to a diverse range of functionalities including amino alcohols, diols, and ethers. Their utility is so profound that the development of methods for their enantioselective synthesis was recognized with the 2001 Nobel Prize in Chemistry, awarded in part to K. Barry Sharpless for his work on asymmetric oxidation reactions.

The Distinct Role of 2s 3,3 Dimethyloxiran 2 Yl Methanol As a Versatile Chiral Building Block

Within the class of chiral epoxides, [(2S)-3,3-dimethyloxiran-2-yl]methanol holds a distinct and valuable position. Its structure, featuring a gem-dimethyl group on the oxirane ring and a primary alcohol, imparts specific reactivity and synthetic advantages. The gem-dimethyl substitution provides steric hindrance that can influence the regioselectivity of ring-opening reactions, often directing nucleophilic attack to the less hindered carbon of the epoxide.

The presence of the hydroxymethyl group offers a handle for further functionalization, allowing for its incorporation into larger molecules through esterification, etherification, or oxidation. This dual functionality makes this compound a bifunctional chiral building block, expanding its utility in the synthesis of complex targets. Its applications span various areas of chemical research, including the synthesis of natural products and the development of novel pharmaceutical agents.

Below is a table detailing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless oil (typical)
Chirality (2S)

Historical Context of Oxirane Chemistry Relevant to Modern Synthetic Methodologies Utilizing 2s 3,3 Dimethyloxiran 2 Yl Methanol

Asymmetric Epoxidation Approaches

The creation of the chiral center in this compound is most effectively achieved through the asymmetric epoxidation of its corresponding prochiral allylic alcohol precursor, 3-methyl-2-buten-1-ol (B147165). Several methods have been developed to accomplish this transformation with high levels of stereocontrol.

Sharpless Asymmetric Epoxidation of Allylic Alcohol Precursors

The Sharpless asymmetric epoxidation is a renowned and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. researchgate.netwikipedia.orgorganic-chemistry.org This reaction employs a catalytic system that can be finely tuned to deliver the desired epoxide enantiomer with high predictability and efficiency. The synthesis of this compound via this method has been demonstrated as a key step in the total synthesis of natural products such as (R)-(+)- and (S)-(-)-umbelactone. acs.org

The standard Sharpless epoxidation catalyst is formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT). nih.govresearchgate.net An oxidizing agent, typically tert-butyl hydroperoxide (TBHP), serves as the oxygen source for the epoxidation. wikipedia.orgresearchgate.net The reaction is generally performed in the presence of molecular sieves to ensure anhydrous conditions, which is crucial for catalyst activity. nih.gov The choice between the readily available and inexpensive enantiomers of the tartrate ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the epoxy alcohol product. nih.gov The catalyst is believed to exist as a dimer of [Ti(tartrate)(OR)₂] in the active state. wikipedia.org

For the synthesis of this compound, the use of L-(+)-diethyl tartrate directs the epoxidation of 3-methyl-2-buten-1-ol to yield the desired (2S)-epoxide. The reaction is typically carried out using catalytic amounts (5-10 mol%) of the titanium-tartrate complex. nih.gov

Table 1: Sharpless Asymmetric Epoxidation of 3-Methyl-2-Buten-1-ol

Catalyst SystemChiral LigandOxidantOverall Yield of Multi-step SynthesisReference
Ti(O-i-Pr)₄L-(+)-Diethyl Tartratet-BuOOH16% acs.org

The stereochemical outcome of the Sharpless epoxidation is highly predictable. wikipedia.org A mnemonic device is often used to predict the absolute configuration of the resulting epoxide. When the allylic alcohol is drawn in a specific orientation, the L-(+)-tartrate directs epoxidation from the top face of the alkene, while the D-(-)-tartrate directs it from the bottom face. nih.gov This reliable stereochemical control is a major advantage of the Sharpless epoxidation. mdpi.com

For prochiral allylic alcohols like 3-methyl-2-buten-1-ol, the reaction is highly enantioselective. The diastereoselectivity of the Sharpless epoxidation is also excellent, particularly for creating syn- or anti-epoxides from chiral allylic alcohols. acs.orgnih.govnih.gov In the case of 3-methyl-2-buten-1-ol, which is prochiral, the focus is on the enantioselectivity of the facial attack on the double bond. The reaction's high enantioselectivity has been instrumental in the synthesis of numerous complex molecules. wikipedia.orgmdpi.comorganic-chemistry.org

Peracid-Mediated Epoxidation Strategies

The epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is a classical and widely used method for the synthesis of epoxides. masterorganicchemistry.comscielo.bryoutube.comlibretexts.org This reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a single step. libretexts.org

While this method is generally not stereoselective for prochiral alkenes, leading to a racemic mixture of epoxides, it is a straightforward and often high-yielding approach for the synthesis of the racemic form of [(3,3-dimethyloxiran-2-yl)methanol]. The reaction is typically carried out in an inert solvent like dichloromethane. rsc.org For certain substrates, the reaction can be catalyzed by transition metal complexes to improve efficiency. organic-chemistry.orgqub.ac.uk

Table 2: Peracid-Mediated Epoxidation of Alkenes (General)

PeracidSubstrate TypeTypical SolventKey Features
m-CPBAAlkenesDichloromethaneGenerally reliable, forms racemic epoxides from prochiral alkenes. masterorganicchemistry.comrsc.org
Peracetic AcidAlkenesVariousCan be generated in situ, often used in industrial processes. google.comunal.edu.co

Note: Specific yield and reaction condition data for the epoxidation of 3-methyl-2-buten-1-ol with peracids were not available in the searched literature.

Transition Metal-Catalyzed Epoxidations

Beyond the well-established Sharpless epoxidation, other transition metal-based catalytic systems have been developed for the epoxidation of allylic alcohols. These methods offer alternative approaches, sometimes with different substrate scopes or milder reaction conditions.

A newer development in the epoxidation of allylic alcohols involves the use of titanium(III) complexes as catalysts. acs.orgnih.gov These systems, often generated in situ by the reduction of Ti(IV) complexes with a reducing agent like manganese powder, can catalyze the epoxidation of a broad range of allylic alcohols, including primary, secondary, and even tertiary ones which are not suitable substrates for the Sharpless epoxidation. acs.orgnih.gov The reaction typically uses tert-butyl hydroperoxide (TBHP) as the oxidant and is performed under mild conditions. acs.org

This methodology has been shown to proceed with high chemoselectivity and diastereoselectivity for various allylic alcohols. acs.orgacs.org While specific data for the epoxidation of 3-methyl-2-buten-1-ol using this method is not detailed in the provided search results, the broad substrate scope suggests it would be a viable substrate. acs.org The proposed mechanism involves the coordination of the allylic alcohol and the hydroperoxide to the Ti(III) center, followed by oxygen transfer to the double bond. nih.gov

Table 3: Titanium(III)-Catalyzed Epoxidation of Various Allylic Alcohols

SubstrateCatalyst SystemOxidantYield (%)Diastereomeric RatioReference
GeraniolCp₂TiCl₂/MnTBHP86- nih.gov
(E)-2-Hexen-1-olCp₂TiCl₂/MnTBHP85- nih.gov
Cinnamyl alcoholCp₂TiCl₂/MnTBHP90- nih.gov
Other Metal-Based Catalytic Systems for Epoxide Formation

While various metal-based catalysts have been explored for the epoxidation of alkenes, specific examples directly leading to this compound are often part of broader studies on epoxidation reactions. The synthesis typically involves the oxidation of 3,3-dimethyl-1-butene (B1661986). For instance, the formyloxyl radical, generated electrochemically in the presence of a cobalt-containing polyoxometalate (K5CoIIIW12O40), can oxidize 3,3-dimethyl-1-butene, although the primary products are often anti-Markovnikov additions rather than the epoxide. researchgate.net

Titanium-containing zeolites, such as Ti-Beta, have demonstrated high activity and selectivity in the epoxidation of various unsaturated compounds using hydrogen peroxide as the oxidant. nankai.edu.cn The catalytic activity is attributed to the isolated tetrahedrally coordinated Ti(IV) species within the zeolite framework. nankai.edu.cn This methodology, while not specifically detailed for 3,3-dimethyl-1-butene in the provided sources, represents a viable and scalable approach for such transformations. nankai.edu.cn

Chemoenzymatic and Enzymatic Synthesis Routes (e.g., Lipase-Mediated Resolutions)

Chemoenzymatic and enzymatic methods offer a highly selective means to obtain enantiomerically pure epoxides like this compound. Lipase-mediated kinetic resolution is a prominent strategy. nih.gov This involves the enzymatic resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the two. nih.govmdpi.com

For example, lipases, such as those from Pseudomonas cepacia or Candida rugosa, can catalyze the hydrolysis or acetylation of a racemic mixture of the corresponding alcohol or its ester derivative. nih.govmdpi.comnih.gov The reaction is terminated at approximately 50% conversion, yielding one enantiomer as the unreacted substrate and the other as the product, both with high enantiomeric excess. nih.govmdpi.com The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov For instance, lipase-catalyzed resolution of related aziridinemethanol derivatives has achieved E values as high as 73 at low temperatures. nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative to traditional chemical oxidation, often under milder conditions and with different selectivity profiles.

Electroepoxidation Mediated by Halide Salts (e.g., Sodium Bromide)

Indirect electrochemical epoxidation using halide salts, particularly sodium bromide (NaBr), is an effective method for converting alkenes to epoxides. academie-sciences.fruminho.ptacademie-sciences.fr In this process, the bromide ion is oxidized at the anode to generate a reactive bromine species, which then acts as a mediator to epoxidize the alkene. academie-sciences.fruminho.ptacademie-sciences.fr This approach avoids direct electrolysis of the substrate, which can lead to electrode passivation and other side reactions. academie-sciences.fruminho.ptacademie-sciences.fr

The electroepoxidation of various alkenes, including those structurally similar to the precursor of this compound, has been successfully demonstrated in acetonitrile-water mixtures using platinum electrodes. academie-sciences.fruminho.ptacademie-sciences.fr This method has yielded epoxides in moderate to good yields for a range of substrates. academie-sciences.fruminho.ptacademie-sciences.fr

Optimization of Electrochemical Parameters for Controlled Epoxide Formation

The success of electrochemical epoxidation hinges on the careful control of various parameters. The choice of solvent system, supporting electrolyte, electrode material, and current density all play crucial roles in determining the yield and selectivity of the reaction. For instance, a mixture of acetonitrile (B52724) and water is commonly employed as the solvent system for electroepoxidation mediated by sodium bromide. academie-sciences.fruminho.ptacademie-sciences.fr Platinum is a frequently used electrode material. academie-sciences.fruminho.pt

The applied voltage or current is another critical parameter. For example, in the electrochemical oxidation of 3,3-dimethyl-1-butene using a different system, a constant voltage of 1.8 V (vs. SHE) was applied. researchgate.net Optimization of these parameters is essential to maximize the formation of the desired epoxide and minimize side reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic methods. mdpi.com This includes the use of benign solvents, less hazardous reagents, and energy-efficient processes. mdpi.com

Utilization of Environmentally Benign Oxidants (e.g., Hydrogen Peroxide)

Hydrogen peroxide (H₂O₂) is considered an environmentally benign oxidant because its primary byproduct is water. semanticscholar.org Its use is a cornerstone of green chemistry approaches to epoxidation. semanticscholar.org Several catalytic systems have been developed to activate hydrogen peroxide for the epoxidation of alkenes.

Titanium silicalite-1 (TS-1) is a well-known catalyst that, in conjunction with hydrogen peroxide, can effectively epoxidize allylic alcohols. uminho.ptacademie-sciences.fr Similarly, Ti-Beta zeolites are highly active for epoxidations with hydrogen peroxide. nankai.edu.cn Another green oxidant system is hydrogen peroxide in combination with dimethyl carbonate (DMC), which can be used for chemo-enzymatic epoxidation of alkenes with moderate to high yields. semanticscholar.org

Solvent Selection and Waste Minimization in Synthetic Processes

The synthesis of epoxides, including this compound, is increasingly focused on environmentally conscious methods that prioritize solvent selection and waste reduction. mdpi.com Traditional methods for epoxide production often utilize stoichiometric peracids, which generate significant acid waste, or chlorohydrins, which produce chlorinated by-products and salt waste. Modern approaches aim to replace these hazardous reagents with cleaner oxidants and more benign solvents. mdpi.com

A key strategy in minimizing waste is the use of catalytic processes with high atom economy, employing safer, readily available oxidants. mdpi.com Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are favored "green" oxidants because their primary byproduct is water. mdpi.com The use of aqueous H₂O₂ is particularly advantageous as it is inexpensive, safe, and environmentally friendly. acs.org Similarly, electrochemical methods are emerging that use water as the oxygen source for epoxidation, generating only hydrogen gas as a byproduct and avoiding carbon dioxide emissions entirely. acs.org

Solvent selection is critical for developing sustainable synthetic processes. The ideal solvent should be non-toxic, non-volatile, readily available, and recyclable. In the context of epoxidation, the solvent can also influence reaction rate and selectivity. For instance, in the vanadium-catalyzed asymmetric epoxidation of certain alcohols, toluene (B28343) has been used to inhibit the formation of tetrahydrofuran (B95107) by-products. nih.gov However, there is a broader shift towards greener solvents. Water is an ideal green solvent, and reactions designed to proceed in aqueous media represent a significant advance in sustainable chemistry. acs.org Other solvents like acetonitrile have been used in electrochemical epoxidation systems. acs.org The choice of solvent is often linked to the specific catalytic system and oxidant used.

The table below summarizes various oxidants and solvents used in greener epoxidation processes.

OxidantPrimary ByproductCommon SolventsKey Advantages
Hydrogen Peroxide (H₂O₂)WaterWater, AcetonitrileSafe, inexpensive, high atom economy. mdpi.comacs.org
tert-Butyl Hydroperoxide (TBHP)tert-ButanolToluene, DichloromethaneEffective for various catalytic systems. nih.govacs.org
Molecular Oxygen (O₂)WaterVariousHigh oxygen content, low cost. mdpi.com
Water (in electrochemistry)Hydrogen GasAcetonitrile/Water blendMinimal waste, no CO₂ emissions. acs.org

Minimizing waste also involves the use of heterogeneous or polymer-supported catalysts, which can be easily recovered and reused, reducing operational costs and catalyst leaching into the product. Continuous flow reactors offer another avenue for waste reduction by providing better process control, improved safety, and higher reproducibility compared to batch reactors.

Control of Enantioselectivity and Diastereoselectivity in the Preparation of this compound

The preparation of the specific enantiomer this compound hinges on highly selective asymmetric synthesis. The most reliable and widely studied method for achieving this is the asymmetric epoxidation of the corresponding prochiral allylic alcohol, 3-methyl-2-buten-1-ol. mdpi.comlibretexts.org

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this field, providing a predictable and highly enantioselective route to 2,3-epoxyalcohols. mdpi.commdpi.com This reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with an oxidant such as tert-butyl hydroperoxide (TBHP). mdpi.comwikipedia.org The chirality of the resulting epoxide is dictated by the chirality of the DET used. To produce the (2S)-epoxy alcohol, (+)-DET is typically employed. The reaction is known for its high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee). mdpi.comlibretexts.org The presence of the allylic hydroxyl group is crucial as it coordinates to the titanium catalyst, directing the epoxidation to the adjacent double bond and controlling the stereochemical outcome. wayne.edu

Beyond the classic Sharpless system, other catalytic methods have been developed to enhance efficiency and expand the substrate scope. Vanadium and tungsten-based catalysts, in conjunction with chiral hydroxamic acid ligands, have proven effective for the asymmetric epoxidation of allylic alcohols. nih.govorganic-chemistry.org For example, a tungsten-bishydroxamic acid complex can catalyze the epoxidation of various allylic alcohols using aqueous hydrogen peroxide, achieving high yields and enantioselectivities between 84–98% ee. acs.orgorganic-chemistry.org Similarly, vanadium complexes with binaphthyl-based bishydroxamic acid ligands have shown excellent enantioselectivity in the epoxidation of trisubstituted allylic alcohols like geraniol. acs.org

The table below details catalyst systems used for the asymmetric epoxidation of allylic alcohols, which is the key step in controlling the stereochemistry of this compound.

Catalyst SystemChiral LigandOxidantTypical Enantiomeric Excess (ee)Reference
Titanium(IV) Isopropoxide(+)-Diethyl Tartrate ((+)-DET)TBHP>90% mdpi.comlibretexts.org
Vanadium ComplexBinaphthylbishydroxamic Acid (BBHA)TBHPGood to Excellent acs.org
Tungsten Complex (e.g., WO₂(acac)₂)Bishydroxamic Acid (BHA)H₂O₂84–98% acs.orgorganic-chemistry.org
Niobium(V) IsopropoxideSalan LigandH₂O₂83-95% libretexts.org

The substrate itself, 3-methyl-2-buten-1-ol, does not have a diastereomeric relationship to control, as the double bond is prochiral. Therefore, the primary challenge is controlling enantioselectivity to favor the formation of the (2S) enantiomer over the (2R) enantiomer, which is effectively achieved by selecting the appropriate chiral catalyst, as outlined above.

Oxirane Ring-Opening Reactions

The oxirane ring of this compound is the focal point of its reactivity, readily undergoing cleavage when treated with a diverse array of reagents. These reactions can be broadly categorized into nucleophilic, acid-catalyzed, and base-catalyzed ring-opening processes.

Nucleophilic Ring Opening

Nucleophilic attack is a fundamental reaction pathway for epoxides, driven by the relief of ring strain. In the case of this compound, the substitution pattern around the epoxide ring plays a crucial role in determining the outcome of these reactions.

The reaction of this compound with nucleophiles such as alcohols, amines, and hydrides typically proceeds via an S(_N)2 mechanism. The strained nature of the epoxide ring facilitates reactions even with moderately reactive nucleophiles. The regiochemical outcome of these reactions is highly dependent on the reaction conditions. Under neutral or basic conditions, the nucleophile generally attacks the less sterically hindered carbon atom. For this compound, this would be the C2 position.

The reaction with alcohols, in the presence of a base, would be expected to yield a 1,2-diol ether. Similarly, amines would react to form the corresponding amino alcohol. Hydride reagents, such as lithium aluminum hydride, are potent nucleophiles that reduce the epoxide to an alcohol, resulting in the formation of a diol.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

NucleophileReagent ExamplePredicted Major Product
AlcoholMethanol (B129727) (in base)(2R)-3-methoxy-2,3-dimethylbutane-1,2-diol
AmineDiethylamine(2R)-2-(diethylamino)-2,3-dimethylbutane-1,3-diol
HydrideLithium Aluminum Hydride2,3-dimethylbutane-1,2-diol

Note: The stereochemistry of the products is predicted based on an S(_N)2 inversion at the site of nucleophilic attack.

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R(_2)CuLi), are powerful carbon nucleophiles that react readily with epoxides to form new carbon-carbon bonds. nih.govnih.gov The reaction of this compound with these reagents is expected to follow the general principles of epoxide ring-opening.

Grignard reagents are known to react with epoxides, typically at the less substituted carbon, in an S(_N)2 fashion. acs.orgwiley.com Therefore, the reaction of a Grignard reagent with this compound would be predicted to occur at the C2 position, leading to the formation of a 1,2-diol with an extended carbon chain.

Organocuprates are softer nucleophiles compared to Grignard reagents and are also highly effective for epoxide ring-opening. osha.govwikipedia.org They exhibit a strong preference for attacking the less sterically hindered carbon of the epoxide. In the case of this compound, this would again favor attack at C2.

The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction is primarily governed by steric factors, leading to the nucleophilic attack at the less substituted C2 position. This is a classic S(_N)2-type reaction, which proceeds with inversion of configuration at the stereocenter. researchgate.net

The stereoselectivity of these reactions is also of paramount importance, particularly given the chiral nature of the starting material. The S(_N)2 attack at C2 will result in the inversion of the stereochemistry at this center. Therefore, starting with the (2S)-enantiomer, the product will have an (R)-configuration at the newly formed stereocenter.

In contrast, under acidic conditions, the regioselectivity can be altered. The protonation of the epoxide oxygen makes the ring more susceptible to opening and introduces a degree of S(_N)1 character to the reaction. This can lead to preferential attack at the more substituted carbon (C3), which can better stabilize the developing positive charge.

Acid-Catalyzed Ring Opening Mechanisms and Product Distribution

In the presence of an acid catalyst, the epoxide oxygen of this compound is first protonated. researchgate.net This protonation activates the epoxide ring towards nucleophilic attack, even by weak nucleophiles such as water or alcohols. The mechanism of acid-catalyzed ring-opening can be viewed as a hybrid between S(_N)1 and S(_N)2 pathways.

The transition state has significant carbocationic character, which is better stabilized at the more substituted carbon (C3). Consequently, the nucleophile preferentially attacks the tertiary C3 carbon. This results in a reversal of regioselectivity compared to the base-catalyzed reaction.

For instance, the acid-catalyzed hydrolysis of this compound would be expected to primarily yield (2S)-2,3-dimethylbutane-1,2,3-triol. The stereochemistry at the C2 position is retained because the bond to this carbon is not broken during the nucleophilic attack at C3.

Table 2: Predicted Product Distribution in Acid-Catalyzed Ring Opening

NucleophileConditionsMajor ProductMinor Product
WaterAqueous Acid(2S)-2,3-dimethylbutane-1,2,3-triol(2R)-2,3-dimethylbutane-1,2-diol
MethanolMethanol/H(+)(2S)-3-methoxy-2,3-dimethylbutan-1,2-diol(2R)-2-methoxy-2,3-dimethylbutan-1-diol

Base-Catalyzed Ring Opening Mechanisms and Product Distribution

Under basic conditions, the ring-opening of this compound follows a classic S(_N)2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Due to the significant steric hindrance posed by the gem-dimethyl group at the C3 position, the nucleophilic attack will overwhelmingly occur at the less substituted C2 carbon.

This reaction is highly stereospecific, proceeding with inversion of configuration at the C2 position. For example, in a base-catalyzed reaction with methanol as the nucleophile, the methoxy (B1213986) group will add to the C2 carbon, and the resulting product will have an (R)-configuration at this center.

A competing reaction under basic conditions is the Payne rearrangement. In this process, the alkoxide formed by deprotonation of the primary alcohol can intramolecularly attack the C2 carbon of the epoxide, leading to the formation of an isomeric 1,2-epoxy alcohol. This rearrangement is reversible, and the position of the equilibrium is influenced by the substitution pattern and the reaction conditions. The subsequent nucleophilic attack can then occur on either of the isomeric epoxides, potentially leading to a mixture of products.

Intramolecular Rearrangements and Cyclizations of this compound (e.g., Payne Rearrangement)

The Payne rearrangement is a well-documented isomerization of 2,3-epoxy alcohols, occurring under basic conditions, where the alcohol oxygen opens the epoxide ring to form an isomeric 1,2-epoxy alcohol. wikipedia.orgorganicreactions.org This process is reversible and proceeds with an inversion of configuration at the carbon center that is attacked. wikipedia.orgorganicreactions.org

The mechanism involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the adjacent epoxide carbon. wikipedia.orguomustansiriyah.edu.iq While the Payne rearrangement is a general reaction for 2,3-epoxy alcohols, its efficiency and the position of the equilibrium are highly dependent on the substitution pattern of the molecule. organicreactions.org For this compound, the gem-dimethyl substitution at the C3 position of the oxirane ring introduces significant steric hindrance. This steric bulk can influence the equilibrium of the rearrangement.

In some cases, the Payne rearrangement is utilized to favor the formation of a more sterically accessible terminal epoxide, which can then be selectively attacked by nucleophiles. msu.edu For instance, the rearrangement can be controlled in aprotic media using lithium salts to catalyze the isomerization, allowing for in situ trapping of the more reactive terminal epoxide. rsc.org However, for substrates with significant steric hindrance near the epoxide, the rearrangement may be slow or not favor the desired isomer. uomustansiriyah.edu.iq

Reduction Reactions of the Oxirane Ring and the Hydroxyl Group of this compound

The reduction of this compound can target either the oxirane ring or the hydroxyl group, although reduction of the epoxide is more common. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening the epoxide ring to form a diol. masterorganicchemistry.combyjus.comadichemistry.com

The mechanism of epoxide reduction by LiAlH₄ involves a nucleophilic attack of the hydride ion (H⁻). adichemistry.comvaia.com In asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.combyjus.comadichemistry.com For this compound, the hydride would preferentially attack the C2 carbon, leading to the formation of 2,2-dimethyl-1,3-propanediol after an acidic workup.

Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is typically not reactive enough to reduce isolated epoxides under standard conditions. oup.com However, its reactivity can be enhanced by using mixed solvent systems, such as with methanol, which can allow for the reduction of certain epoxides. oup.com The reduction of the primary alcohol to a methyl group is a more challenging transformation and requires specific, often harsh, reaction conditions that are generally not compatible with the sensitive epoxide ring.

Table 2: Reduction of Epoxides

Reducing Agent Product Mechanism Key Features Citations
Lithium Aluminum Hydride (LiAlH₄) Diol Nucleophilic attack by hydride at the least substituted carbon. masterorganicchemistry.comvaia.com Strong, versatile reducing agent for epoxides. byjus.comadichemistry.com masterorganicchemistry.combyjus.comadichemistry.comvaia.com

Derivatization and Functional Group Interconversions on this compound

The primary hydroxyl group of this compound serves as a versatile handle for a wide array of functional group interconversions. researchgate.netcompoundchem.com These derivatizations are essential for modifying the compound's properties and for its use as an intermediate in multi-step syntheses.

Common derivatizations include:

Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base. Acetic anhydride, for example, can be used for acetylation. nih.gov

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide.

Conversion to Halides: The hydroxyl group can be substituted by a halogen using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

These transformations allow for the introduction of various functionalities that can be used in subsequent reaction steps, such as cross-coupling reactions or further nucleophilic substitutions. The key challenge in these derivatizations is to employ conditions that are mild enough to avoid the unintended opening of the adjacent epoxide ring.

Polymerization Reactions

Ring-Opening Polymerization (ROP) for Biodegradable Polyether Synthesis

This compound is a functional monomer that can undergo ring-opening polymerization (ROP) to produce biodegradable polyethers. msu.edursc.org The presence of the hydroxyl group provides a site for initiating the polymerization, while the strained epoxide ring is the polymerizable unit. chemistrytalk.org

The ROP of epoxides can be initiated by anionic, cationic, or coordination-insertion mechanisms. researchgate.netrsc.org For functional epoxides, achieving a controlled and living polymerization is crucial for synthesizing well-defined polymer architectures. msu.eduacs.org Various catalytic systems, including organoaluminum initiators and organocatalysts, have been developed for the controlled ROP of substituted epoxides. msu.edursc.org

The resulting polyethers are of significant interest due to their potential biodegradability, which is a desirable characteristic for materials in biomedical applications. rsc.orgresearchgate.net The polymerization of functional monomers like this compound allows for the direct incorporation of side-chain functionality into the polymer backbone, which can be used for further post-polymerization modification. acs.org The polymerization of such 2,3-disubstituted oxiranes can lead to polymers with unique stereostructures and physical properties. rsc.org

Table 3: Ring-Opening Polymerization (ROP) of Epoxides

Polymerization Type Catalyst/Initiator Examples Polymer Product Key Features Citations
Anionic ROP Organoaluminum compounds, Alkali metal carboxylates. msu.eduacs.org Functional Polyethers Controlled/living polymerization, tolerant to functional groups. msu.eduacs.org msu.eduacs.org
Cationic ROP Protic acids (e.g., CF₃SO₃H). rsc.org Polyethers Can be complicated by side reactions. nitech.ac.jp rsc.orgnitech.ac.jp

Applications of 2s 3,3 Dimethyloxiran 2 Yl Methanol in Complex Organic Synthesis

Utilization as a Chiral Building Block for Stereoselective Synthesis

Chiral 2,3-epoxy alcohols are powerful intermediates in asymmetric synthesis due to the presence of multiple functionalities and stereocenters. mdpi.com The Sharpless asymmetric epoxidation is a renowned method for accessing these compounds with high enantioselectivity. mdpi.comacs.org The utility of these building blocks stems from the ability of the epoxide and alcohol functionalities to direct further synthetic transformations with high regio- and stereocontrol. mdpi.comacs.org

[(2S)-3,3-dimethyloxiran-2-yl]methanol, possessing a stereodefined C2 center and a gem-dimethyl group at C3, is an exemplar of such a chiral building block. The gem-dimethyl substitution pattern can influence the regioselectivity of the epoxide ring-opening and impart specific conformational constraints on synthetic intermediates. Its applications range from being a starting point for creating other chiral molecules to its incorporation into larger, more complex structures. nih.govresearchgate.net The development of kinetic resolution techniques, often involving lipases, further broadens the accessibility of enantiomerically pure alcohols and their derivatives for stereoselective synthesis. mdpi.com

Total Synthesis of Natural Products

The structural motifs present in this compound are found within a variety of natural products, making it an attractive starting material or synthetic target in total synthesis endeavors.

Terpenes and terpenoids are a large and diverse class of natural products, many of which are utilized in the flavor, fragrance, and pharmaceutical industries. nih.gov The synthesis of these often complex molecules relies heavily on the use of chiral building blocks to construct the target carbon skeletons with the correct stereochemistry. nih.govnih.gov

The epoxide this compound is directly related to the natural monoterpenoid commonly known as rose furan (B31954) oxide, or more systematically, 2-((3,3-dimethyloxiran-2-yl)methyl)-3-methylfuran. wikipedia.orgacs.org Rose furan oxide is a minor but significant constituent of rose oil aroma. wikipedia.orgthegoodscentscompany.com Various syntheses of the related, non-epoxidized rosefuran have been developed, highlighting the importance of this furan-containing terpenoid structure in fragrance chemistry. wikipedia.orgacs.orgacs.org

Furthermore, the [(3,3-dimethyloxiran-2-yl)methoxy]methyl structural unit has been identified in more complex natural products. For instance, it is a component of 8-[(3,3-dimethyloxiran-2-yl)methoxymethyl]-11-hydroxy-2-isopropenyl-5-methyl-12-oxo-1,2,3,12-tetrahydropyrano[3,2-a]xanthen-1-yl acetate, a complex xanthone (B1684191) isolated from the fungus Emericella variecolor. researchgate.net The presence of this chiral epoxide moiety within such intricate architectures underscores its role as a key substructure in the biosynthesis and total synthesis of complex natural products. researchgate.net

While this compound represents a versatile chiral building block, its specific application in the documented total syntheses of Vitamin D2 metabolites and bisabolene (B7822174) derivatives is not prominent. Synthetic strategies for Vitamin D analogues often employ a convergent approach, starting from readily available chiral precursors like Vitamin D2 itself or other materials from the chiral pool. endotherm-lsm.com These syntheses frequently involve cleaving the starting material into A-ring and C/D-ring fragments, modifying them separately, and then rejoining them using methods like the Wittig-Horner reaction. endotherm-lsm.com Other advanced strategies utilize palladium-catalyzed coupling reactions or start from precursors such as (R)-carvone. endotherm-lsm.comrsc.org The synthesis of fluorinated Vitamin D3 analogues has been achieved using Sharpless asymmetric dihydroxylation to install key stereocenters, rather than starting from a pre-formed chiral epoxide. nih.gov

Similarly, the synthesis of bisabolene derivatives, such as those isolated from the marine sponge Myrmekioderma sp., often involves different key reactions. skemman.is While epoxidation is a crucial reaction in this context—for instance, bisabolene epoxides act as sex pheromones for the green stink bug (Nezara viridula)—the syntheses typically involve the epoxidation of a bisabolene-type alkene precursor rather than using a small chiral epoxide as a building block. skemman.isresearchgate.net Other approaches to bisabolene production include the engineering of metabolic pathways in microorganisms like Yarrowia lipolytica. rsc.org

Precursor in the Synthesis of Pharmaceutical Intermediates (Focus on Synthetic Strategy)

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that can be exploited to generate a variety of functionalized intermediates for pharmaceutical synthesis. A plausible synthetic strategy involves the regioselective ring-opening of the epoxide to form chiral amino alcohols, which are precursors to valuable heterocyclic scaffolds like morpholines.

For example, the synthesis of (S)-(2,2-Dimethylmorpholin-3-yl)methanol, a chiral morpholine (B109124) derivative, can be envisioned starting from this compound. bldpharm.com The synthetic strategy would likely involve:

Regioselective Ring-Opening: Reaction with a nucleophilic amine, such as benzylamine. The attack would preferentially occur at the less hindered C2 position, leading to a chiral amino diol.

Cyclization: Following protection of the primary alcohol and deprotection of the amine, an intramolecular cyclization (e.g., via Williamson ether synthesis) would form the morpholine ring.

Deprotection: Removal of any protecting groups would yield the final morpholine target.

This type of strategy is precedented in the literature. For instance, the asymmetric synthesis of the pharmaceutical compound (-)-pseudoephedrine (B34784) has been accomplished starting from the structurally similar chiral epoxide, (2S,3S)-3-phenyloxiran-2-ylmethanol. researchgate.net This highlights the utility of chiral epoxy alcohols as starting materials for the stereoselective synthesis of nitrogen-containing pharmaceutical agents. researchgate.net

Synthesis of Novel Heterocyclic Compounds

Chiral cyclopropanes are important structural motifs found in numerous natural products and pharmacologically active compounds. nih.gov The direct conversion of chiral epoxides into cyclopropanes represents an efficient synthetic strategy. An established method for this transformation is the Wadsworth-Emmons-type cyclopropanation, where a chiral epoxide reacts with a phosphonate (B1237965) carbanion. nih.govnih.gov

Specifically, reacting this compound (after protection of the primary alcohol) with the anion of triethyl phosphonoacetate would lead to the formation of a chiral trans-cyclopropane carboxylate. nih.gov This reaction proceeds with a high degree of stereocontrol, making it a valuable tool for accessing enantiomerically pure cyclopropane (B1198618) derivatives. nih.gov This method has been successfully applied to the synthesis of natural products like cascarillic acid and grenadamide. nih.gov

More recently, a silver-catalyzed method has been developed for the direct conversion of epoxides to cyclopropanes using N-triftosylhydrazones as a carbene source. nih.gov This strategy offers an alternative route that avoids the use of phosphorus-based reagents and proceeds under relatively mild conditions. nih.gov These synthetic methodologies demonstrate that this compound is a suitable precursor for the stereoselective synthesis of highly substituted chiral cyclopropane derivatives.

Synthesis of Oxetane (B1205548) Derivatives via Ring Expansion from the Epoxide

The ring expansion of epoxides to oxetanes is a thermodynamically favorable process due to the decrease in ring strain, with oxiranes having a ring strain of approximately 27 kcal/mol compared to the 25.5 kcal/mol of oxetanes. beilstein-journals.orgnih.gov This small but significant difference provides the driving force for the conversion. One common strategy involves the intramolecular cyclization of a halo-alcohol, which can be formed by the ring-opening of the epoxide.

A general approach to synthesizing oxetanes from epoxides involves a two-step process: the opening of the epoxide ring by a suitable nucleophile that also contains a latent leaving group, followed by an intramolecular cyclization to form the four-membered oxetane ring. For instance, epoxides can be opened by selenium-stabilized carbanions, followed by conversion of the resulting hydroxyl group to a better leaving group and subsequent base-induced cyclization to furnish the oxetane. acs.orgillinois.edu

Another method for the ring expansion of epoxides to oxetanes utilizes sulfur ylides. illinois.edu The Corey-Chaykovsky reaction, which typically involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide, can be extended to the synthesis of oxetanes from epoxides by using an excess of the ylide. beilstein-journals.orgbeilstein-journals.org This transformation proceeds through the initial ring-opening of the epoxide by the sulfur ylide, followed by an intramolecular displacement to form the oxetane ring.

The synthesis of oxetane derivatives from epoxides is a valuable transformation in organic synthesis, as the oxetane motif is an important structural component in many natural products and medicinally relevant molecules. beilstein-journals.orgnih.govbeilstein-journals.org The ability to convert readily available chiral epoxides like this compound into functionalized oxetanes provides a powerful tool for the construction of complex molecular architectures.

Formation of Lactone Structures via Carbonylation Reactions

The carbonylation of epoxides to form β-lactones is a highly atom-economical and attractive transformation in organic synthesis. nih.gov β-Lactones are valuable synthetic intermediates that can be converted into a variety of other functional groups, including β-hydroxy acids, acrylic acids, and succinic anhydrides. nih.gov The reaction involves the insertion of a molecule of carbon monoxide into the carbon-oxygen bond of the epoxide ring.

The development of highly active and selective catalysts has been crucial for the advancement of this methodology. nih.gov Bimetallic catalyst systems, often composed of a Lewis acidic metal center and a cobalt carbonylate anion, have proven to be particularly effective for the carbonylation of epoxides. nih.gov For example, a catalyst system consisting of a chromium or aluminum porphyrin complex as the Lewis acid and a cobalt tetracarbonyl anion, [Co(CO)₄]⁻, as the active carbonylating species has been shown to efficiently convert epoxides to β-lactones. nih.gov The proposed mechanism involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the cobaltate anion, migratory insertion of carbon monoxide, and subsequent ring-closing to afford the β-lactone. nih.gov

The stereochemistry of the starting epoxide is often retained in the resulting β-lactone, making this a valuable method for the synthesis of enantiomerically pure lactones from chiral epoxides. For example, the carbonylation of (R)-propylene oxide using a [(salph)Al(THF)₂][Co(CO)₄] catalyst yields (R)-β-butyrolactone with retention of stereochemistry. nih.gov This stereospecificity is a key advantage of this method, allowing for the synthesis of optically active β-lactones which are important building blocks for the synthesis of natural products and pharmaceuticals. ethz.ch

Development of Chiral Catalysts and Ligands Derived from this compound

The development of chiral ligands and catalysts is of paramount importance in asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.netnih.gov Chiral ligands play a crucial role by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a catalytic reaction. researchgate.net A wide variety of chiral ligands have been developed, often featuring C₂-symmetry or axial chirality. nih.gov

This compound, with its defined stereochemistry, can serve as a chiral precursor for the synthesis of novel ligands. The epoxide and alcohol functionalities provide handles for further chemical modification, allowing for the incorporation of this chiral fragment into larger ligand frameworks. For example, the hydroxyl group can be used as a nucleophile or can be converted into other functional groups, while the epoxide ring can be opened with various nucleophiles to introduce new substituents with controlled stereochemistry.

The design of new chiral ligands is an active area of research, with a focus on creating ligands that are not only effective in inducing high enantioselectivity but are also readily accessible and tunable. scilit.com The use of readily available chiral building blocks like this compound can facilitate the synthesis of new and diverse ligand libraries. These ligands can then be screened in a variety of asymmetric transformations, such as hydrogenations, C-H functionalizations, and cycloadditions, to identify catalysts with optimal activity and selectivity. nih.govrsc.org

Atmospheric Chemistry: Role as an Intermediate in Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter and are formed from the atmospheric oxidation of volatile organic compounds (VOCs). nih.gov Epoxides are known to be important intermediates in the formation of SOAs from the photooxidation of isoprene (B109036), a major biogenic VOC. nih.gov The oxidation of isoprene under low-NOx conditions leads to the formation of isoprene epoxydiols (IEPOX), which can then undergo reactive uptake onto acidic sulfate (B86663) aerosols. nih.gov

The mechanism of SOA formation from IEPOX involves the acid-catalyzed ring-opening of the epoxide, followed by the addition of nucleophiles such as water, sulfate, or other organic molecules already present in the aerosol phase. nih.gov This process leads to the formation of low-volatility products that partition into the particle phase, contributing to the growth of SOAs. The acidity of the aerosol plays a crucial role in this process, with higher acidity leading to enhanced SOA formation. nih.gov

While direct studies on the atmospheric chemistry of this compound are limited, its structural similarity to other epoxides formed from the oxidation of biogenic VOCs suggests that it could potentially play a role in SOA formation. The presence of both an epoxide and a hydroxyl group could influence its reactivity and partitioning behavior in the atmosphere. The oxidation of other biogenic compounds, such as phenols and methoxyphenols from biomass burning, also contributes to SOA formation, highlighting the diverse range of precursors and chemical pathways involved. copernicus.org Further research is needed to fully understand the atmospheric fate of specific epoxides like this compound and their contribution to SOA formation under various atmospheric conditions. uclm.escopernicus.orgosti.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 2s 3,3 Dimethyloxiran 2 Yl Methanol

High-Resolution NMR Spectroscopic Techniques for Detailed Stereochemical Assignment and Reaction Pathway Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive method for determining the precise three-dimensional structure of molecules in solution. For [(2S)-3,3-dimethyloxiran-2-yl]methanol, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms, while more advanced 2D NMR techniques are crucial for unambiguous stereochemical assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl groups, the oxirane ring, and the hydroxymethyl group would be observed. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the local electronic environment and dihedral angles between adjacent protons, which is foundational for stereochemical analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~2.9~60
C3-~58
CH₃ (gem-dimethyl)~1.3, ~1.4~20, ~25
CH₂OH~3.5, ~3.8~63
OHVariable-

Note: These are predicted values and may differ from experimental results. The signals for the CH₂OH protons would likely appear as a multiplet due to diastereotopicity.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in confirming the stereochemistry. A NOESY experiment, for instance, can reveal through-space interactions between protons, which would definitively establish the cis or trans relationship of substituents on the oxirane ring and confirm the (2S) configuration. By monitoring the changes in NMR spectra over the course of a reaction, researchers can also elucidate reaction pathways, identify intermediates, and determine the stereochemical outcome of transformations involving this compound.

Advanced Mass Spectrometry for Reaction Mechanism Investigations and Complex Product Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, provides a structural fingerprint. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring and loss of small neutral molecules.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValuePlausible Fragment
102[M]⁺ (Molecular Ion)
87[M - CH₃]⁺
71[M - CH₂OH]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

Note: This table represents plausible fragments based on the structure and may not be exhaustive. The relative intensities of these peaks would be characteristic of the compound.

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), allow for the determination of the exact mass of a molecule with high precision, which in turn can be used to deduce its elemental formula. This is particularly useful in confirming the identity of reaction products. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment specific ions, providing even more detailed structural information and aiding in the elucidation of complex reaction mechanisms where this compound is a reactant or product.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination in Research Samples

Since this compound is a chiral compound, determining its enantiomeric purity is often a critical aspect of its synthesis and application. Chiral chromatography is the gold standard for separating enantiomers, allowing for the quantification of the enantiomeric excess (ee) in a sample. researchgate.netyoutube.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net

Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its derivatives. nih.gov For a relatively volatile compound like this compound, chiral GC is a highly suitable method. nih.gov

The selection of the appropriate chiral column is crucial for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds. mdpi.com The development of a chiral separation method involves optimizing parameters such as the mobile phase composition (for HPLC) or the temperature program (for GC), and the flow rate to achieve baseline resolution of the enantiomeric peaks.

Table 3: Illustrative Chiral Chromatography Method Parameters

ParameterChiral HPLCChiral GC
Column e.g., Chiralcel OD-H, Chiralpak ADe.g., Cyclodextrin-based capillary column
Mobile Phase/Carrier Gas Hexane/Isopropanol mixtureHelium or Hydrogen
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Detector UV or Refractive IndexFlame Ionization Detector (FID) or MS
Temperature Ambient or controlledTemperature program (e.g., 50°C to 150°C)

Once a method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. This is essential for quality control in asymmetric synthesis and for studies where the biological activity is enantiomer-dependent.

Theoretical and Computational Chemistry Studies of 2s 3,3 Dimethyloxiran 2 Yl Methanol

Quantum Mechanical Calculations of Molecular Structure, Conformation, and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and geometric properties of molecules like [(2S)-3,3-dimethyloxiran-2-yl]methanol.

Molecular Structure and Conformation:

A primary application of DFT is the optimization of the molecule's three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. The internal coordinates, such as the C-C and C-O bond lengths of the strained oxirane ring and the orientation of the hydroxymethyl group relative to the ring, are of particular interest.

Conformational analysis would reveal the potential energy surface of the molecule, identifying low-energy conformers and the rotational barriers between them. The orientation of the hydroxymethyl group is a key conformational variable, as intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the oxirane ring could stabilize certain conformations.

Reactivity Insights from Frontier Molecular Orbitals:

Frontier Molecular Orbital (FMO) theory, using the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of reactivity. For an epoxide, the HOMO is typically associated with the lone pairs of the oxygen atom, making it susceptible to electrophilic attack. The LUMO is generally located on the C-O antibonding orbitals of the oxirane ring, indicating the sites for nucleophilic attack.

A molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting the electron-rich (negative potential) oxygen atom as a site for electrophilic interaction and the electron-deficient (positive potential) carbon atoms of the epoxide ring as targets for nucleophiles.

Mechanistic Investigations of Synthesis and Ring-Opening Reactions via Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways for the synthesis and subsequent reactions of this compound, providing detailed energetic and structural information about transition states and intermediates.

Synthesis Mechanism:

The Sharpless asymmetric epoxidation of a suitable allylic alcohol is a common route to chiral epoxides. Computational studies could model the mechanism of this reaction, detailing the interaction of the substrate with the chiral titanium-tartrate catalyst. This would involve locating the transition state for the oxygen transfer from the peroxide to the double bond, explaining the high stereoselectivity observed in this process.

Ring-Opening Reactions:

The acid- and base-catalyzed ring-opening reactions of epoxides are classic examples where computational chemistry can provide deep mechanistic insights.

Acid-Catalyzed Opening: Under acidic conditions, the reaction would proceed via a protonated epoxide intermediate. Computational models can determine the structure of this intermediate and the transition states for the subsequent nucleophilic attack at either the substituted (C2) or unsubstituted (C3) carbon of the epoxide. The regioselectivity of the attack (i.e., the preference for one carbon over the other) can be rationalized by analyzing the charge distribution and stability of the transition states.

Base-Catalyzed Opening: In the presence of a strong nucleophile under basic or neutral conditions, the reaction follows an SN2 mechanism. Computational studies can model the backside attack of the nucleophile on the less sterically hindered carbon atom of the oxirane ring, leading to the inversion of stereochemistry at that center. The calculated activation energy barriers would provide a quantitative measure of the reaction's feasibility.

Stereochemical Analysis and Prediction using Computational Methods (e.g., Chiroptical Spectra Simulation)

Given the chiral nature of this compound, computational methods for predicting chiroptical properties are invaluable for its stereochemical characterization.

Simulation of Chiroptical Spectra:

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. By calculating the electronic transitions and their corresponding rotatory strengths, a theoretical ECD spectrum can be generated. Comparing this simulated spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration of a chiral center. For this compound, TD-DFT calculations would predict the sign and intensity of the Cotton effects, which are characteristic of its (2S) configuration.

Exploration of Solvent Effects on Reactivity and Stereoselectivity through Computational Models

The choice of solvent can significantly influence the rate, regioselectivity, and stereoselectivity of chemical reactions. Computational models can systematically investigate these effects.

Implicit and Explicit Solvent Models:

Polarizable Continuum Models (PCM): PCM is an efficient method to account for the bulk electrostatic effects of a solvent. In this model, the solute molecule is placed in a cavity within a continuous dielectric medium representing the solvent. By performing calculations in different solvents (e.g., polar protic, polar aprotic, nonpolar), it is possible to predict how the solvent polarity will affect the energies of reactants, transition states, and products. This, in turn, provides insights into how the solvent can alter reaction rates and equilibria.

Explicit Solvent Models: For reactions where specific interactions with solvent molecules (e.g., hydrogen bonding) are crucial, explicit solvent models can be employed. In these models, a number of solvent molecules are included in the quantum mechanical calculation. For the ring-opening of this compound, explicit modeling of a protic solvent like methanol (B129727) could reveal the specific hydrogen-bonding interactions that facilitate the protonation of the epoxide oxygen and stabilize the departing leaving group in the transition state. This level of detail is critical for a comprehensive understanding of solvent-mediated reaction mechanisms.

Future Directions and Emerging Research Areas Pertaining to 2s 3,3 Dimethyloxiran 2 Yl Methanol

Development of Novel Stereoselective Synthetic Approaches for [(2S)-3,3-Dimethyloxiran-2-yl]methanol

The efficient and selective synthesis of enantiopure compounds is a cornerstone of modern chemistry. For this compound, future research will likely focus on the development of more sophisticated and efficient stereoselective synthetic routes that move beyond traditional methods.

Established techniques such as the Sharpless asymmetric epoxidation of the corresponding allylic alcohol, 3,3-dimethyl-1-buten-1-ol, provide a reliable route to this chiral epoxide. molaid.com Similarly, kinetic resolution of the racemic epoxide offers another pathway to the desired enantiomer. molaid.com However, the future lies in the exploration of novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.

Organocatalysis emerges as a particularly promising frontier. The use of small organic molecules as catalysts avoids the use of metals, which can be both expensive and toxic. Research is anticipated to focus on the design of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, for the asymmetric epoxidation of 3,3-dimethyl-1-butene (B1661986). The development of catalysts that can facilitate this transformation with high enantioselectivity and yield under mild conditions would represent a significant advancement.

Enzymatic and Chemoenzymatic Synthesis also presents a compelling avenue for future exploration. Biocatalysis, utilizing enzymes such as lipases or monooxygenases, can offer unparalleled stereoselectivity under environmentally benign conditions. The kinetic resolution of racemic 3,3-dimethyloxiran-2-yl]methanol using lipases is a viable strategy. Future work will likely involve the discovery or engineering of novel enzymes that can directly and enantioselectively epoxidize the parent alkene or asymmetrically open a meso-epoxide precursor. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also lead to highly efficient and sustainable synthetic routes.

Expanding Applications in Asymmetric Catalysis Beyond Its Utility as a Building Block

While this compound is a well-regarded chiral building block, its potential as a precursor to chiral ligands and catalysts for other asymmetric transformations is an area ripe for exploration. The inherent chirality of the molecule can be transferred to more complex structures, enabling the creation of novel catalytic systems.

Future research is expected to focus on the derivatization of the hydroxyl and oxirane functionalities to synthesize a diverse library of chiral ligands. For instance, the alcohol group can be readily converted into a phosphine, amine, or other coordinating group, while the epoxide can undergo ring-opening reactions to introduce additional stereocenters and functional handles. These ligands can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric bulk provided by the gem-dimethyl group is anticipated to play a crucial role in inducing high levels of stereoselectivity in these catalytic transformations.

Advancements in Green and Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.

A key focus will be the replacement of traditional oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), with greener alternatives. Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. Research into catalytic systems, including those based on titanium silicates or polyoxometalates, that can effectively utilize H₂O₂ for the epoxidation of 3,3-dimethyl-1-butene is a promising direction. The use of molecular oxygen from the air as the ultimate oxidant, in conjunction with a suitable co-reductant or a photocatalytic system, represents an even more ambitious and sustainable goal.

Flow chemistry is another area that holds significant promise for the green synthesis of this chiral epoxide. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. The development of a continuous flow process for the asymmetric epoxidation of 3,3-dimethyl-1-buten-1-ol, potentially using an immobilized chiral catalyst, would represent a major step towards a more sustainable and efficient manufacturing process.

Exploration of New Reactivity Modes and Transformations of the Oxirane and Alcohol Functionalities

The inherent reactivity of the strained oxirane ring and the nucleophilic alcohol group in this compound provides a rich platform for the discovery of novel chemical transformations. While the regioselective ring-opening of the epoxide is a well-established reaction, future research will likely delve into more complex and elegant reactivity modes.

Tandem and Cascade Reactions are expected to be a major focus. These reactions, in which multiple chemical transformations occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. For example, a tandem reaction could be envisioned where the alcohol functionality directs the regioselective opening of the epoxide by a nucleophile, which then triggers a subsequent cyclization or rearrangement. The development of such elegant and efficient transformations would significantly expand the synthetic utility of this chiral building block.

Furthermore, the exploration of reactions that proceed with high diastereoselectivity, controlled by the existing stereocenters of the molecule, will be a key area of investigation. This could involve the development of new methods for the functionalization of the carbon backbone or the introduction of new stereocenters with high levels of control.

Computational Design and Prediction of Novel Transformations and Applications for this compound

In recent years, computational chemistry has become an indispensable tool in the design and prediction of chemical reactions and properties. For this compound, computational methods, particularly Density Functional Theory (DFT), are expected to play an increasingly important role in guiding future research.

Predicting Reactivity and Selectivity: DFT calculations can be used to model the transition states of various reactions involving the epoxide and alcohol functionalities. This allows for the prediction of reaction pathways, regioselectivity, and stereoselectivity. For instance, computational studies could be employed to understand the factors that govern the regioselective ring-opening of the epoxide with different nucleophiles, enabling the rational design of reaction conditions to favor a desired outcome.

Designing Novel Catalysts and Reactions: Computational screening of virtual libraries of chiral catalysts for the asymmetric synthesis of this compound could accelerate the discovery of new and more efficient catalytic systems. Furthermore, computational methods can be used to explore and predict entirely new reactivity modes and transformations that have not yet been realized experimentally. This in silico approach can provide valuable insights and inspiration for the development of innovative synthetic methodologies and applications for this versatile chiral epoxide.

Q & A

Basic Research Questions

Q. What synthetic routes are established for [(2S)-3,3-dimethyloxiran-2-yl]methanol, and how can enantiomeric purity be ensured?

  • Methodological Answer : A stereoselective synthesis involves epoxide ring formation followed by functionalization. For example, a related epoxide intermediate was synthesized using tetrabutylammonium fluoride (TBAF) to remove protecting groups in THF, followed by flash chromatography (40% ethyl acetate in hexanes) to achieve >83% yield and high enantiomeric purity . Key steps include:

  • Deprotection : TBAF-mediated cleavage of silyl ethers.
  • Purification : Flash chromatography with optimized solvent gradients.
  • Characterization : Optical rotation ([α]D) and NMR to confirm stereochemistry .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer :

  • 1H/13C NMR : Distinct splitting patterns (e.g., δ 3.19 ppm for OH proton) and coupling constants (e.g., J = 12.4 Hz) confirm spatial arrangement .

  • Optical Rotation : Specific rotation ([α]D = –28.0) matches chiral standards .

  • HRMS : Exact mass (C16H23O4, m/z 279.1586) validates molecular integrity .

    Key NMR Data (CDCl3)
    1H NMR : δ 1.25 (d, J = 5.6 Hz, 3H), 1.34 (s, 3H), 1.47 (s, 3H)
    13C NMR : δ 19.13, 13.20 (methyl groups); 82.50 (epoxide carbons)

Advanced Research Questions

Q. What is the role of the 3,3-dimethyloxirane moiety in the bioactivity of coumarin derivatives?

  • Methodological Answer : Derivatives like 8-((3,3-dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one exhibit cytotoxicity (IC50: 3.2–30.2 µM) by interacting with cellular targets such as tubulin or DNA topoisomerases. The epoxide group enhances electrophilicity, enabling covalent binding to nucleophilic residues in proteins .
  • Experimental Design :

  • Isolation : Column chromatography (silica gel) with dichloromethane:methanol (1:1) eluent .
  • Bioassay : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can metabolic stability of this compound derivatives be analyzed in vitro?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS with HILIC columns to detect polar metabolites (e.g., diols from epoxide hydrolysis) .
  • Microsomal Incubation : Liver microsomes (human/rat) + NADPH, followed by kinetic analysis of parent compound depletion .
    • Data Interpretation : Compare metabolic half-life (t1/2) across species to predict in vivo stability .

Q. How to resolve contradictions in reported biological activities of epoxide-containing compounds?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize IC50 values .
  • Structural Confirmation : Ensure compound purity (>95% by HPLC) and stereochemical consistency (via chiral chromatography) .

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